4-(3-Bromophenyl)-2-methylbutan-2-ol
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Overview
Description
4-(3-Bromophenyl)-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols. It features a bromophenyl group attached to a butanol backbone, making it a versatile molecule in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-methylbutan-2-ol typically involves the bromination of 3-phenyl-2-methylbutan-2-ol. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-2-methylbutan-2-one.
Reduction: Formation of 4-phenyl-2-methylbutan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromophenyl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methylbutan-2-ol involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-methylbutan-2-ol: Similar structure but with the bromine atom at the para position.
4-(3-Chlorophenyl)-2-methylbutan-2-ol: Similar structure with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-2-methylbutan-2-ol: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-2-methylbutan-2-ol is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and interactions compared to its para-substituted or differently substituted analogs
Properties
IUPAC Name |
4-(3-bromophenyl)-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVICQNZIUSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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